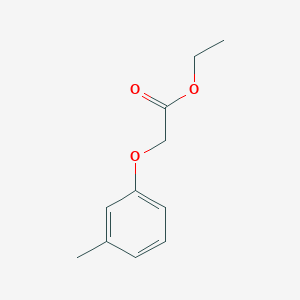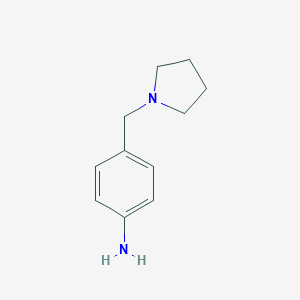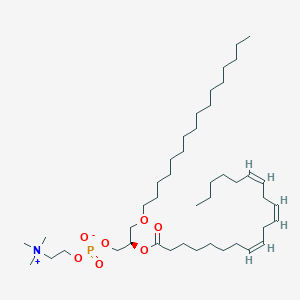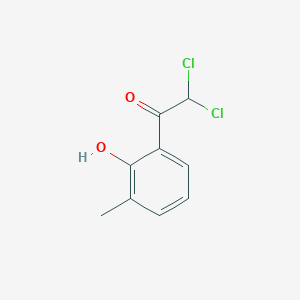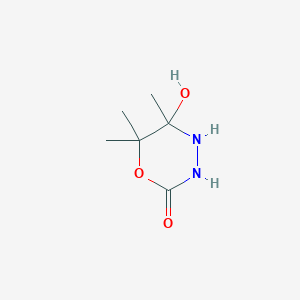
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one, also known as TMO, is a cyclic urea derivative that has gained significant attention in the field of scientific research due to its unique properties. TMO is a white crystalline powder that is soluble in water and organic solvents. It is a versatile compound that has been used in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Effets Biochimiques Et Physiologiques
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one can reduce inflammation and improve the survival rate of animals with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one in lab experiments is its versatility. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one can be used in various fields of science, including medicine, agriculture, and materials science. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one limitation of using 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one. In the field of medicine, future studies could investigate the potential of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one as a treatment for other inflammatory diseases, such as rheumatoid arthritis. In the field of agriculture, future studies could investigate the potential of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one as a biopesticide, which could reduce the use of synthetic pesticides. In the field of materials science, future studies could investigate the potential of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one as a self-healing material, which could improve the durability of various products.
Méthodes De Synthèse
The synthesis of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one can be achieved through several methods, including the reaction of dimethyl carbonate with hydroxylamine hydrochloride, followed by the reaction of the resulting intermediate with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Another method involves the reaction of 5-amino-1,2,4-oxadiazole-3-carboxylic acid with dimethyl carbonate, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride.
Applications De Recherche Scientifique
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been extensively studied for its potential applications in various fields of science. In the field of medicine, 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been investigated for its potential as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has also been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
In the field of agriculture, 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been investigated for its potential as a herbicide, due to its ability to inhibit the growth of certain weeds. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has also been studied for its potential as a plant growth regulator, due to its ability to promote root growth and enhance plant tolerance to stress.
In the field of materials science, 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been investigated for its potential as a polymer additive, due to its ability to improve the mechanical properties of polymers. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has also been studied for its potential as a crosslinking agent, due to its ability to form strong bonds with other molecules.
Propriétés
Numéro CAS |
151535-49-8 |
|---|---|
Nom du produit |
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one |
Formule moléculaire |
C6H12N2O3 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
5-hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)6(3,10)8-7-4(9)11-5/h8,10H,1-3H3,(H,7,9) |
Clé InChI |
BWEZVNDVCQWBHA-UHFFFAOYSA-N |
SMILES |
CC1(C(NNC(=O)O1)(C)O)C |
SMILES canonique |
CC1(C(NNC(=O)O1)(C)O)C |
Synonymes |
2H-1,3,4-Oxadiazin-2-one,tetrahydro-5-hydroxy-5,6,6-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



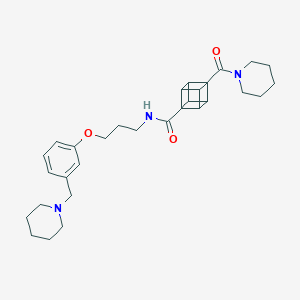
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
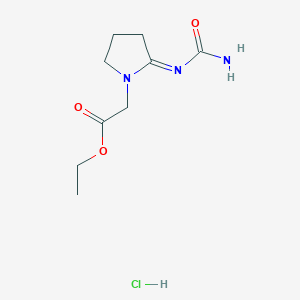
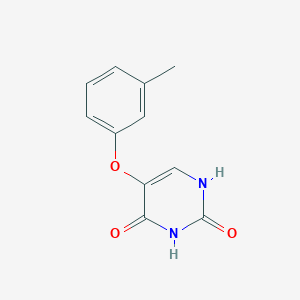
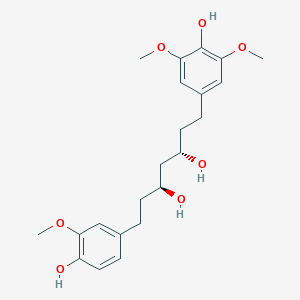
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
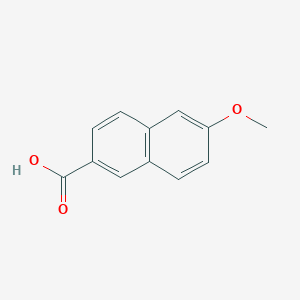
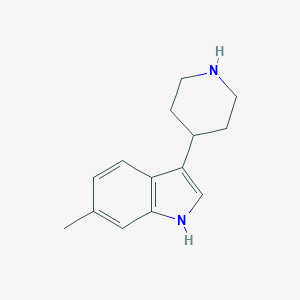

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)
